molecular formula C32H34N2O12 B1208088 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin CAS No. 88254-07-3

3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin

Cat. No. B1208088
CAS RN: 88254-07-3
M. Wt: 638.6 g/mol
InChI Key: YIMDLWDNDGKDTJ-WJRCOUIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.

Scientific Research Applications

Hydrolysis and Stability

Research by Acton et al. (1986) investigated the hydrolysis of 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin, comparing its stability with other analogues. They found that at a pH of 7, 74% remained unchanged after 24 hours, but at pH 2, only 10% remained. The products identified included aglycon and N-(2-hydroxyethyl)doxorubicin, with most losses to unidentified polar products (Acton et al., 1986).

Antitumor Potency and New Analogues

A study by Acton et al. (1984) noted that this compound is significantly more potent than doxorubicin against tumors in cell culture and mice. It remains effective through various dosing methods and does not produce chronic myocardial lesions in mice. This discovery stemmed from studies on the reductive alkylation of doxorubicin and daunorubicin (Acton et al., 1984).

Enhanced Activity and Structural Analysis

Nagy et al. (1996) described a high-yield conversion of doxorubicin to a daunosamine-modified analog, which showed significantly increased activity in vitro. Their study highlighted the structural relationship of daunosamine-modified derivatives of doxorubicin, providing insights into their enhanced antineoplastic properties (Nagy et al., 1996).

Biomedical Analyses

Breda et al. (1992) developed a method for determining 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin in plasma using high-performance liquid chromatography. This technique is crucial for understanding the pharmacokinetics and biodistribution of the compound (Breda et al., 1992).

Cytotoxicity and Antitumor Activity

Quintieri et al. (2005) studied the biotransformation of this compound in human liver microsomes, finding that it converts to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo. This highlights the importance of metabolic pathways in its antitumor efficacy (Quintieri et al., 2005).

properties

CAS RN

88254-07-3

Product Name

3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin

Molecular Formula

C32H34N2O12

Molecular Weight

638.6 g/mol

IUPAC Name

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1

InChI Key

YIMDLWDNDGKDTJ-WJRCOUIISA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

synonyms

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer
A 489
A-489
cyanomorpholino doxorubicin
cyanomorpholinoadriamycin
MRA-CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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